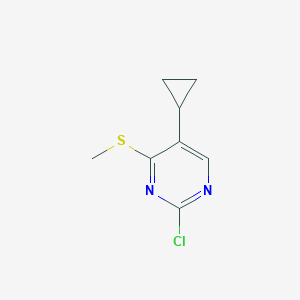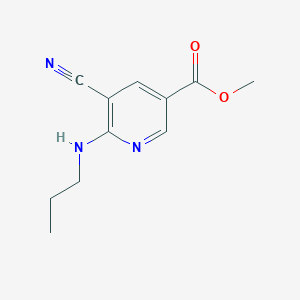
5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one is an organic compound that belongs to the class of ketones. It features a dimethylamino group attached to a pentanone backbone, with a pyridinyl substituent at the third position. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the ketone moiety.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The pyridinyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially explored for its pharmacological properties.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-1-(pyridin-2-YL)pentan-1-one
- 5-(Dimethylamino)-1-(pyridin-4-YL)pentan-1-one
- 5-(Dimethylamino)-1-(pyridin-3-YL)hexan-1-one
Uniqueness
The unique positioning of the pyridinyl group at the third position and the specific length of the pentanone backbone distinguish 5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one from its analogs. These structural differences can lead to variations in chemical reactivity and biological activity.
Properties
CAS No. |
918648-61-0 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-(dimethylamino)-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C12H18N2O/c1-14(2)9-4-3-7-12(15)11-6-5-8-13-10-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
InChI Key |
SPDMIHGTYGIRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



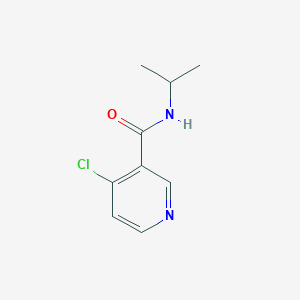
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
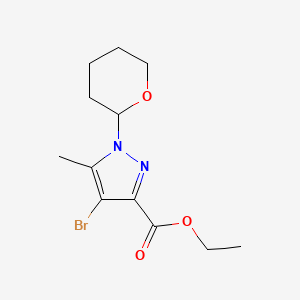
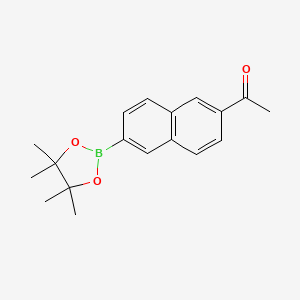
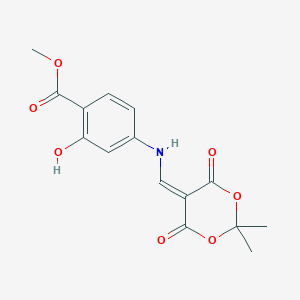
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
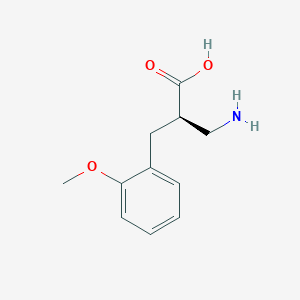
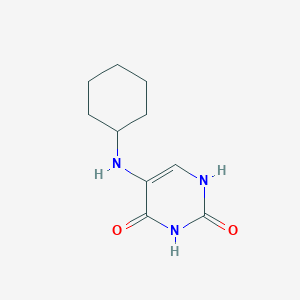
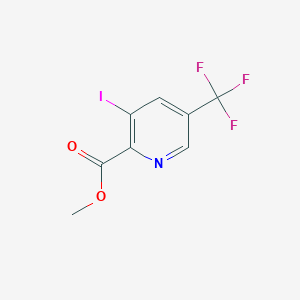
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
